

# Structure Elucidation of 4-Chloro-3-(cyclopropylmethoxy)phenol: A Comprehensive Analytical Guide

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## Compound of Interest

**Compound Name:** 4-Chloro-3-(cyclopropylmethoxy)phenol

**Cat. No.:** B15373131

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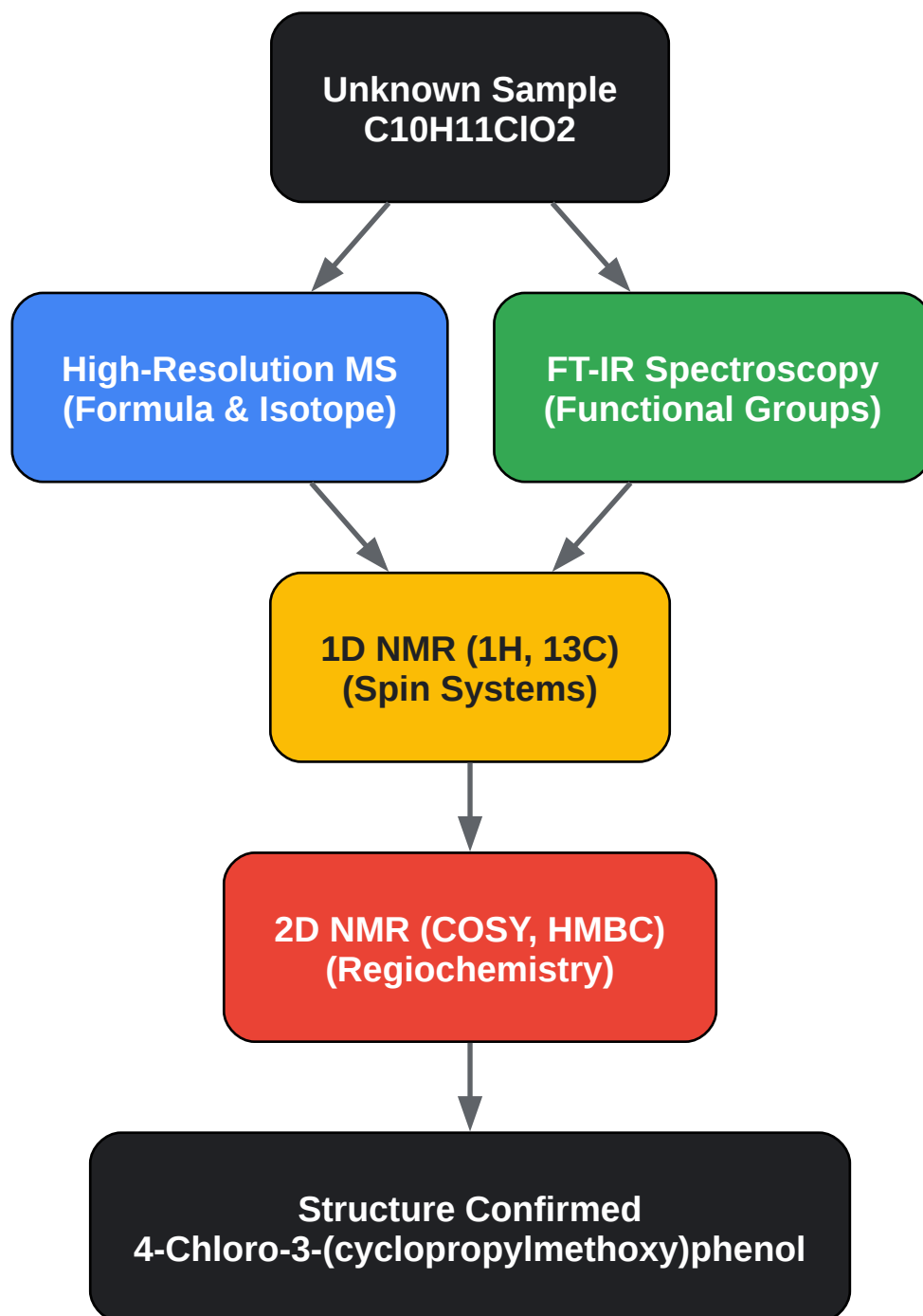
## Executive Summary & Analytical Strategy

The unambiguous structural elucidation of highly substituted aromatic systems is a critical phase in drug development and synthetic organic chemistry. **4-Chloro-3-(cyclopropylmethoxy)phenol** ( $C_{10}H_{11}ClO_2$ ) presents a unique analytical challenge: it requires the precise regiochemical assignment of a halogen, a phenolic hydroxyl, and an ether linkage on a benzene ring.

Relying solely on 1D  $^1H$  NMR for such molecules is a common pitfall due to overlapping substituent shielding effects[1]. As a Senior Application Scientist, I recommend a self-validating, multi-modal workflow. This approach ensures that every structural claim is orthogonally verified:

- HRMS (High-Resolution Mass Spectrometry): Establishes the exact atomic inventory and self-validates the presence of chlorine via its isotopic signature[2].
- FT-IR (Fourier Transform Infrared Spectroscopy): Orthogonally confirms the presence of the hydroxyl and ether functional groups.

- 1D & 2D NMR Spectroscopy: Maps the isolated spin systems and locks the regiochemistry of the substituents using through-bond connectivity[1].



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Fig 1. Self-validating multi-modal workflow for the structural elucidation of halogenated phenols.

## Experimental Protocols & Causality

To ensure reproducibility and trustworthiness, the following protocols are designed as self-validating systems. Every parameter choice is driven by a specific chemical rationale.

### High-Resolution Electrospray Ionization Mass Spectrometry (HRMS-ESI)

- Protocol: Dissolve 1 mg of the analyte in LC-MS grade methanol. Inject 1  $\mu\text{L}$  into a Time-of-Flight (TOF) mass spectrometer equipped with an ESI source operating in negative ion mode. Capillary voltage: 2.5 kV; Desolvation temperature: 350  $^{\circ}\text{C}$ .
- Causality: Electrospray ionization (ESI) is selected over hard ionization (like EI) because it is a soft technique that preserves the pseudo-molecular ion ( $[\text{M}-\text{H}]^{-}$ )[2]. Negative ion mode is specifically chosen because phenols readily deprotonate in solution. The self-validation mechanism here is the isotopic pattern: chlorine naturally exists as  $^{35}\text{Cl}$  and  $^{37}\text{Cl}$  in a  $\sim 3:1$  ratio. Observing this exact ratio in the molecular ion cluster mathematically proves the presence of a single chlorine atom.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

- Protocol: Dissolve 15 mg of the compound in 0.6 mL of Chloroform-d ( $\text{CDCl}_3$ ) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard. Acquire  $^1\text{H}$  (400 MHz) and  $^{13}\text{C}$  (100 MHz) spectra. For 2D experiments (COSY, HSQC, HMBC), use standard pulse sequences with a relaxation delay (D1) of 2.0 seconds.
- Causality:  $\text{CDCl}_3$  is the standard solvent for non-polar to moderately polar organic molecules. However, the phenolic -OH proton in  $\text{CDCl}_3$  often appears as a broad, shifting singlet due to rapid intermolecular exchange. If the -OH signal is critical for HMBC correlations, the sample should be re-analyzed in  $\text{DMSO}-d_6$ . DMSO acts as a strong hydrogen-bond acceptor, locking the -OH proton in place and sharpening its signal (often shifting it downfield to  $>9.0$  ppm), which enables the observation of scalar couplings[3].

## Data Interpretation & Structural Assembly

### Mass Spectrometry & IR Analysis

The HRMS spectrum yields a pseudo-molecular ion  $[M-H]^-$  at  $m/z$  197.0375. Crucially, a secondary peak at  $m/z$  199.0345 is observed at approximately 33% the intensity of the base peak. This 3:1 ratio is the definitive signature of a monochlorinated species. Orthogonally, the FT-IR spectrum displays a broad, intense absorption band at  $\sim 3350\text{ cm}^{-1}$ , confirming the O-H stretch of the phenol, and a sharp band at  $1210\text{ cm}^{-1}$  corresponding to the asymmetric C-O-C stretch of the alkyl aryl ether.

## 1D NMR: Deconvoluting the Spin Systems

The  $^1\text{H}$  NMR spectrum reveals two isolated spin systems:

- The Aliphatic System (Cyclopropylmethoxy group): The cyclopropyl ring acts as a distinct spectroscopic tag<sup>[4]</sup>. It presents highly shielded resonances due to the diamagnetic anisotropy of the strained ring bonds. We observe a multiplet at 1.25 ppm (1H, methine) and two sets of multiplets at 0.65 ppm and 0.35 ppm (2H each, diastereotopic methylenes). The -O-CH<sub>2</sub>- group appears as a characteristic doublet at 3.85 ppm ( $J = 7.0\text{ Hz}$ ).
- The Aromatic System: The benzene ring contains three protons, indicating a trisubstituted system. We observe a doublet at 7.15 ppm ( $J = 8.5\text{ Hz}$ , H5), a doublet of doublets at 6.55 ppm ( $J = 8.5, 2.8\text{ Hz}$ , H6), and a highly shielded doublet at 6.45 ppm ( $J = 2.8\text{ Hz}$ , H2). The 8.5 Hz coupling denotes an ortho relationship (H5 and H6), while the 2.8 Hz coupling denotes a meta relationship (H2 and H6).

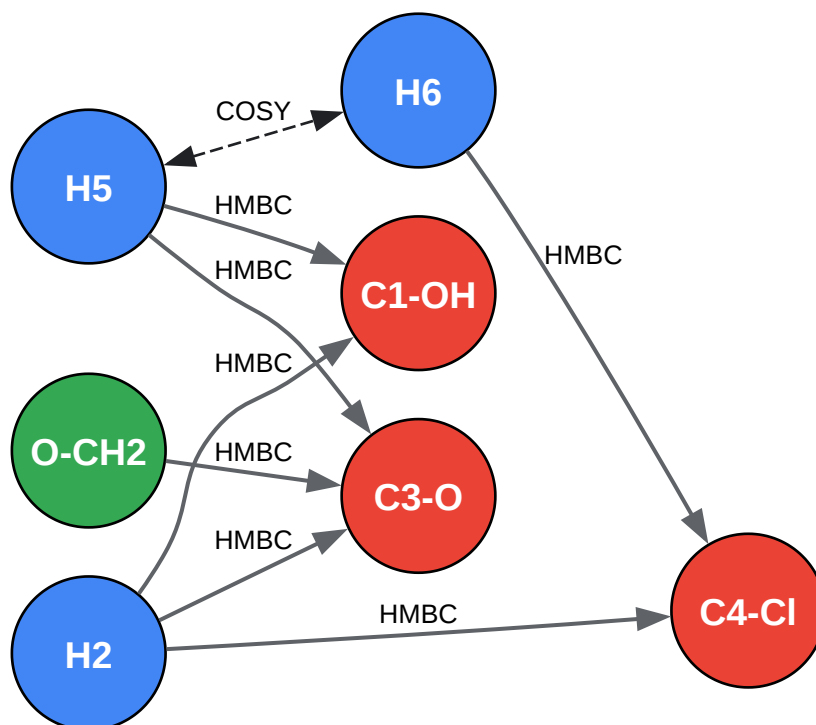
## 2D NMR: Locking the Regiochemistry

While 1D NMR identifies the pieces, 2D HMBC (Heteronuclear Multiple Bond Correlation) assembles the puzzle by showing correlations across 2 to 3 bonds<sup>[1]</sup>.

To prove the structure is **4-chloro-3-(cyclopropylmethoxy)phenol** and not an isomer (e.g., 3-chloro-4-substituted), we examine the HMBC correlations of the aromatic protons:

- H5 (7.15 ppm): Shows strong 3-bond correlations to C1 (C-OH) and C3 (C-OR). It does not correlate to the chlorinated carbon (C4), confirming it is ortho to the chlorine.
- H2 (6.45 ppm): Shows 3-bond correlations to C4 (C-Cl) and C6, and 2-bond correlations to C1 and C3. This places H2 directly between the hydroxyl and the ether groups.

- The Ether Linkage: The -O-CH<sub>2</sub>- protons (3.85 ppm) show a definitive 3-bond correlation to C3 (156.8 ppm), locking the cyclopropylmethoxy group at position 3.



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Fig 2. Key 2D NMR correlations (COSY and HMBC) establishing the regiochemistry of the substituents.

## Quantitative Data Summaries

Table 1: <sup>1</sup>H and <sup>13</sup>C NMR Spectral Assignments (CDCl<sub>3</sub>, 400 MHz / 100 MHz)

Position	<sup>1</sup> H Chemical Shift (ppm), Mult., J (Hz)	<sup>13</sup> C Chemical Shift (ppm)	Key HMBC Correlations ( <sup>1</sup> H → <sup>13</sup> C)
1 (C-OH)	5.30 (br s, 1H)	155.2	-
2 (CH)	6.45 (d, J = 2.8, 1H)	102.5	C1, C3, C4, C6
3 (C-OR)	-	156.8	-
4 (C-Cl)	-	113.4	-
5 (CH)	7.15 (d, J = 8.5, 1H)	130.1	C1, C3
6 (CH)	6.55 (dd, J = 8.5, 2.8, 1H)	108.7	C2, C4
1' (O-CH <sub>2</sub> )	3.85 (d, J = 7.0, 2H)	74.2	C3, C2', C3', C4'
2' (CH)	1.25 (m, 1H)	10.5	C1', C3', C4'
3' (CH <sub>2</sub> )	0.65 (m, 2H)	3.2	C1', C2', C4'
4' (CH <sub>2</sub> )	0.35 (m, 2H)	3.2	C1', C2', C3'

Table 2: Orthogonal Validation Data (HRMS and FT-IR)

Technique	Key Observation	Structural Implication
HRMS (ESI-)	m/z 197.0375 [M-H] <sup>-</sup>	Confirms molecular formula C <sub>10</sub> H <sub>11</sub> ClO <sub>2</sub> .
HRMS (ESI-)	Isotope cluster at 197 / 199 (3:1 ratio)	Mathematically validates the presence of one Chlorine atom.
FT-IR	Broad band at 3350 cm <sup>-1</sup>	Confirms the presence of a hydrogen-bonded phenolic -OH.
FT-IR	Sharp band at 1210 cm <sup>-1</sup>	Confirms the asymmetric stretch of the C-O-C ether linkage.

## References

- The Evolving Landscape of NMR Structural Elucidation Source: MDPI URL:[[Link](#)]
- Preparation of Azinones from (Cyclopropylmethoxy)azine Ethers Source: ACS Publications (Journal of Organic Chemistry) URL:[[Link](#)]
- <sup>1</sup>H-NMR as a Structural and Analytical Tool of Intra- and Intermolecular Hydrogen Bonds of Phenol-Containing Natural Products Source: PMC / National Institutes of Health URL:[[Link](#)]
- An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation Source: PMC / National Institutes of Health URL:[[Link](#)]

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